4-Bromopentanoic acid
Overview
Description
4-Bromopentanoic acid is an organic compound with the molecular formula C5H9BrO2. It is a derivative of pentanoic acid, where a bromine atom is substituted at the fourth carbon position. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopentanoic acid can be synthesized through the Hell-Volhard-Zelinskii (HVZ) reaction. This reaction involves the bromination of carboxylic acids at the alpha position using a mixture of bromine (Br2) and phosphorus tribromide (PBr3). The reaction proceeds as follows:
- The carboxylic acid reacts with PBr3 to form an acid bromide and hydrogen bromide (HBr).
- The HBr catalyzes the formation of the acid bromide enol, which subsequently reacts with Br2 to achieve alpha bromination.
- Finally, the acid bromide reacts with water to reform the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically follows the same HVZ reaction pathway, with optimized conditions to ensure high yield and purity. The reaction is conducted under controlled temperatures and in the presence of suitable solvents to facilitate the bromination process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions:
Substitution: Nucleophiles like OH- or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Substitution: Formation of 4-hydroxypentanoic acid or 4-aminopentanoic acid.
Reduction: Formation of 4-bromopentanol.
Oxidation: Formation of higher oxidation state products, though specific examples are less common.
Scientific Research Applications
4-Bromopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromopentanoic acid exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carboxylic acid group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformation being studied .
Comparison with Similar Compounds
4-Bromopentanoic acid can be compared with other brominated carboxylic acids, such as:
2-Bromopentanoic acid: Bromine is substituted at the second carbon position.
3-Bromopentanoic acid: Bromine is substituted at the third carbon position.
5-Bromopentanoic acid: Bromine is substituted at the fifth carbon position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atom affects the compound’s chemical behavior and its applications in synthesis and research .
Properties
IUPAC Name |
4-bromopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILQGXZARXHSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314961 | |
Record name | 4-Bromopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-80-2 | |
Record name | 4-Bromopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.